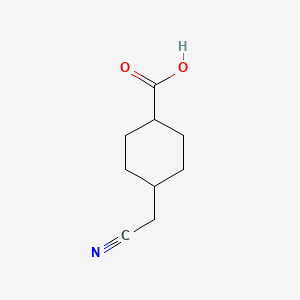
Cinnoline-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnoline-8-carboxylic acid is an aromatic heterocyclic compound with the molecular formula C₉H₆N₂O₂. It belongs to the cinnoline family, which is known for its diverse pharmacological activities. This compound is characterized by a cinnoline ring fused with a carboxylic acid group at the 8th position, making it a valuable entity in medicinal chemistry and synthetic organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cinnoline-8-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of an alkyne with an amino group and a carboxylic acid group. For instance, the cyclization of o-C₆H₄(NH₂)C≡CCO₂H in water yields 4-hydroxycinnoline-3-carboxylic acid, which can be further decarboxylated and reduced to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Cinnoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cinnoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) in acidic, alkaline, or neutral medium.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Cinnoline-8-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of cinnoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial enzymes, disrupt cell wall synthesis, and interfere with DNA replication, leading to its antibacterial and antifungal effects . Additionally, its antitumor activity is attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells .
Comparación Con Compuestos Similares
Cinnoline-8-carboxylic acid is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Quinoxaline: Another heterocyclic compound with a similar ring structure but different functional groups.
Phthalazine: A compound with a fused benzene and pyridazine ring, differing in nitrogen atom positions.
Quinazoline: A compound with a benzene ring fused to a pyrimidine ring, exhibiting different pharmacological properties.
These compounds share some structural similarities but differ in their chemical reactivity, biological activities, and applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C9H6N2O2 |
|---|---|
Peso molecular |
174.16 g/mol |
Nombre IUPAC |
cinnoline-8-carboxylic acid |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-3-1-2-6-4-5-10-11-8(6)7/h1-5H,(H,12,13) |
Clave InChI |
BMNLBBNBOLIBOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C(=O)O)N=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13678176.png)
![6,8-Dichloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678184.png)
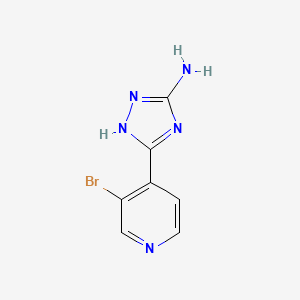
![4-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13678208.png)

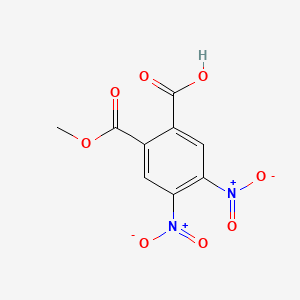
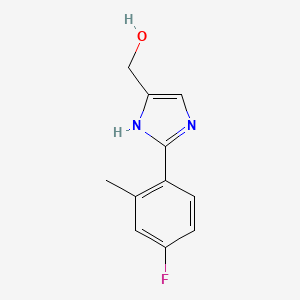
![6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678225.png)
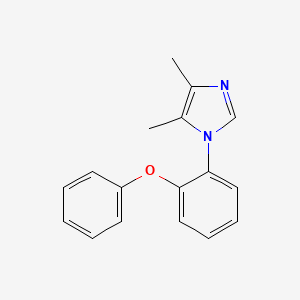
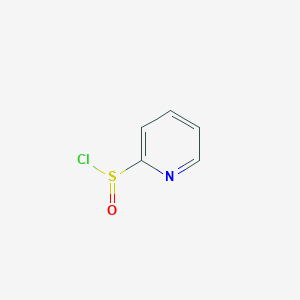
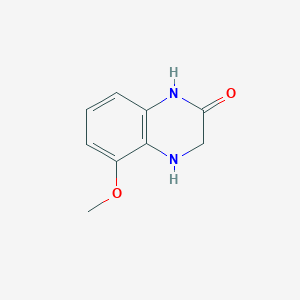
![N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13678247.png)
![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)
